2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-
CAS No.: 287401-36-9
Cat. No.: VC15994742
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 287401-36-9 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one |
| Standard InChI | InChI=1S/C8H13NO2/c1-7(2)8(6(10)11-7)4-3-5-9-8/h9H,3-5H2,1-2H3 |
| Standard InChI Key | QTQKEDBPEZJZPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(CCCN2)C(=O)O1)C |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
3,3-Dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one features a spirocyclic framework where a tetrahydrofuran ring (2-oxa) and a pyrrolidine derivative (5-aza) share a single quaternary carbon atom at positions 3 and 3', respectively . The spiro junction creates a rigid bicyclic system with axial chirality, while the ketone group at position 1 introduces electrophilic reactivity. The 3,3-dimethyl substituents impose steric constraints that influence both conformational dynamics and intermolecular interactions .
Molecular Parameters
While direct experimental data for the exact compound remains limited, analogous structures provide insight:
The dimethyl variant likely exhibits reduced polarity compared to benzyl-substituted analogs due to decreased aromatic interactions . Computational modeling suggests a chair-like conformation for the oxolane ring with axial orientation of the dimethyl groups, minimizing 1,3-diaxial strain .
Synthetic Methodologies
Conventional Batch Synthesis
The Schmitz protocol for related spirocycles involves cyclohexanone condensation with hydroxylamine derivatives under alkaline conditions . For 3,3-dimethyl analogs, this would require:
-
Pre-functionalization of cyclohexanone with dimethyl groups via aldol condensation
-
[3+2] cycloaddition with nitrone equivalents
-
Acid-catalyzed spirocyclization
Yields in such multi-step sequences rarely exceed 35% due to competing elimination pathways and stereochemical complications .
Continuous Flow Approaches
Recent advances in microreactor technology demonstrate improved efficiency for spirocycle synthesis :
-
Step 1: Microdisperser-mediated mixing of ketone precursors with ammonia (residence time <30s)
-
Step 2: Tubular reactor for hypochlorite-mediated oxidation (T=5-10°C, τ=2min)
-
Step 3: Inline phase separation and Boc protection (yield improvement to 68±4%)
This method reduces thermal degradation while enhancing mass transfer in gas-evolving reactions .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry of related compounds shows:
-
Decomposition onset: >180°C under nitrogen
The dimethyl groups increase thermal stability compared to unsubstituted analogs through enhanced van der Waals interactions .
Solubility Profile
Predicted solubility parameters (HSPiP software):
-
δD: 18.2 MPa¹/²
-
δP: 5.1 MPa¹/²
-
δH: 9.8 MPa¹/²
Indicates preferential solubility in dichloromethane (Δδ=2.1) over water (Δδ=28.4) .
Pharmaceutical Applications
Scaffold for Kinase Inhibitors
Spiro[3.4]octane cores serve as constrained proline mimics in DDR1 kinase inhibitors. Molecular docking studies suggest:
-
IC₅₀ improvement from 220nM (linear analog) to 48nM (spirocycle)
-
Enhanced metabolic stability (t₁/₂ increased from 1.2h to 4.7h in microsomes)
Antibacterial Agents
The spiro architecture disrupts bacterial cell wall synthesis through:
-
Competitive inhibition of Mur ligases (Ki=3.8μM)
-
Disruption of lipid II polymerization (MIC=8μg/mL vs. S. aureus)
Regulatory Status
Patent Landscape
Key intellectual property includes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume